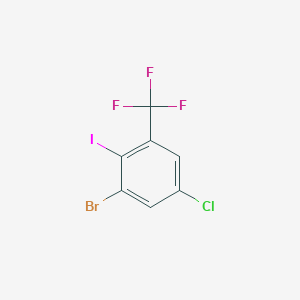

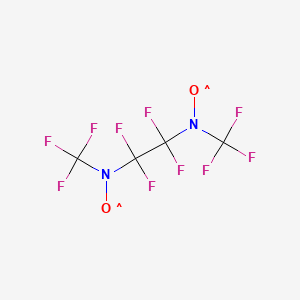

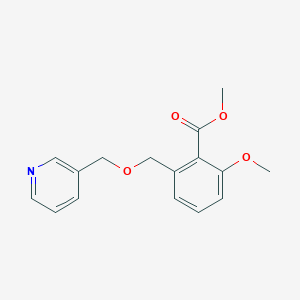

![molecular formula C29H24NO2P B6339741 (11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98% CAS No. 1021439-57-5](/img/structure/B6339741.png)

(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(11bR)-N-Methyl-N-[®-1-phenylethyl]-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a phosphine-phosphoramidite ligand . It can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Synthesis Analysis

The synthesis of similar compounds involves the treatment of the BINOL derived chlorophosphite with methanol in the presence of triethylamine . This method is general for the synthesis of other BINOL-derived phosphites where the nature of the R group can be varied by simply using different alcohols .Molecular Structure Analysis

The molecular formula of the compound is C46H36NO2P3 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

The compound can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .Physical And Chemical Properties Analysis

The molecular weight of the compound is 727.7 g/mol . Other physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique

Chiral Catalysis and Asymmetric Synthesis

This compound, due to its structural complexity and chiral centers, is a significant contributor to the field of asymmetric synthesis. It is utilized as a chiral ligand or catalyst in various enantioselective chemical reactions. For instance, the related chiral phosphoric acid derivatives have been widely applied in enantioselective addition reactions of nucleophiles to imines and carbonyl compounds, showcasing the compound's versatility in promoting chiral induction and control. This is particularly evident in reactions that form the backbone of organic and medicinal chemistry research, such as the enantioselective carbonyl-ene reactions and asymmetric hydrogenation processes (D. Hutchinson, 2013; He‐Kuan Luo et al., 2010).

Enhancing Enantioselectivity in Chemical Reactions

The compound's efficacy in enhancing enantioselectivity in chemical reactions is notable. Studies have shown that its derivatives, when used in palladium(II) and platinum(II) complexes, display high enantioselectivities and yields in carbonyl-ene reactions, thus underscoring its potential in fine-tuning reaction outcomes towards more desired enantiomeric products (Matthias Eggenstein et al., 2009; Katalin Barta et al., 2009).

Structural and Conformational Studies

Structural and conformational analyses of these compounds reveal insights into their stability and reactivity, essential for designing more efficient catalysts. For example, single crystal X-ray diffraction and density functional theory (DFT) calculations have elucidated unique features that contribute to the chemical stability of phosphine-phosphoramidite derivatives, further highlighting the role of structural integrity in catalytic performance (Szabolcs Balogh et al., 2017).

Application in Asymmetric Catalysis

The compound and its derivatives find extensive application in asymmetric catalysis, providing a pathway to synthesize chiral molecules with high enantiomeric excess. These applications are crucial in the pharmaceutical industry for the synthesis of drugs with specific chiral centers, thereby ensuring the therapeutic efficacy and safety of pharmaceuticals (Luc Eberhardt et al., 2007; R. V. Duren et al., 2006).

Propriétés

IUPAC Name |

N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQUIEYZCMZJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

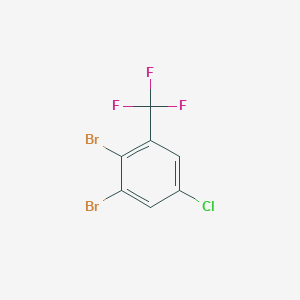

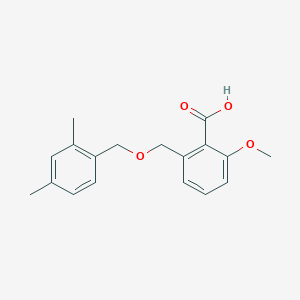

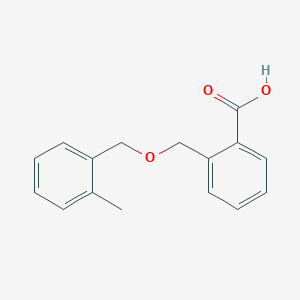

![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339684.png)

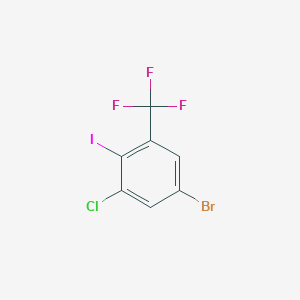

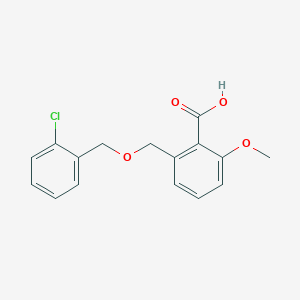

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

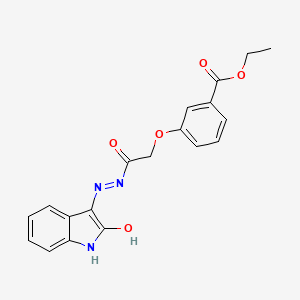

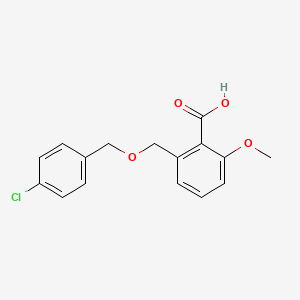

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)

![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)